molecular formula C11H20N2O2 B141963 Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate CAS No. 152513-88-7

Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate

Cat. No.: B141963
CAS No.: 152513-88-7
M. Wt: 212.29 g/mol
InChI Key: CGEBPOMWRHSMLI-UHFFFAOYSA-N
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Description

Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is a chemical compound with the molecular formula C11H20N2O2. It is known for its unique spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. One common method includes the following steps:

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The raw materials are readily available, and the process is designed to be simple and cost-effective. The optical purity of the product is often greater than 99.0% enantiomeric excess (ee), making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is unique due to its specific spirocyclic structure and the presence of a tert-butyl carbamate group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 127199-44-4
  • Structure : The compound features a spirocyclic structure which is significant for its biological interactions.

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

  • Inhibition of Enzymes : Some derivatives have shown potential as inhibitors of key enzymes involved in cancer progression, notably FLT3 (FMS-like tyrosine kinase 3), which is crucial in acute myeloid leukemia (AML) treatment .
  • Cytotoxicity : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
  • Neuropharmacological Effects : The structural features of azaspiro compounds often correlate with activity at neurotransmitter receptors, indicating possible applications in treating neurological disorders.

Case Study 1: FLT3 Inhibition

A study focused on the design and synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives highlighted the importance of structural modifications in enhancing FLT3 inhibitory activity. Among these derivatives, some exhibited high potency against FLT3 mutants and induced significant cytotoxicity in MV4-11 cells, a model for AML . The findings suggest that similar structural frameworks could be explored for this compound.

Case Study 2: Structure–Activity Relationship (SAR)

Research on related azaspiro compounds has established SAR profiles that can guide future studies on this compound. Variations in substituents significantly affect biological activity, indicating that careful modification could enhance therapeutic efficacy .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReferences
Enzyme InhibitionPotent FLT3 inhibition
CytotoxicityInduction of apoptosis in cancer cells
NeuropharmacologicalPotential modulation of neurotransmitter receptors

Properties

IUPAC Name

tert-butyl N-(5-azaspiro[2.4]heptan-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEBPOMWRHSMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC12CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565624
Record name tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152513-88-7
Record name tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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